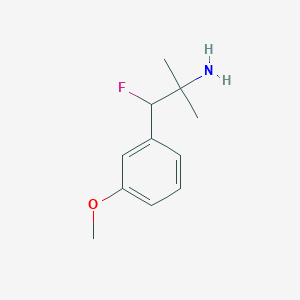

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine

Description

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine is a substituted phenethylamine derivative characterized by a fluorine atom and a 3-methoxyphenyl group attached to the central carbon of a 2-methylpropan-2-amine backbone. Its molecular formula is C₁₁H₁₆FNO, with a molecular weight of 197.25 g/mol .

Properties

Molecular Formula |

C11H16FNO |

|---|---|

Molecular Weight |

197.25 g/mol |

IUPAC Name |

1-fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C11H16FNO/c1-11(2,13)10(12)8-5-4-6-9(7-8)14-3/h4-7,10H,13H2,1-3H3 |

InChI Key |

MVOWKXUOKRGPRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC(=CC=C1)OC)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine typically involves multiple steps, including the introduction of the fluorine atom and the methoxyphenyl group. One common synthetic route involves the nucleophilic substitution reaction, where a suitable precursor undergoes fluorination under controlled conditions. Industrial production methods may involve the use of specialized fluorinating agents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s unique properties make it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions and receptor binding.

Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as pharmaceuticals or diagnostic agents.

Industry: The compound’s stability and reactivity make it suitable for various industrial applications, such as in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity, leading to more effective interactions with its targets. The methoxyphenyl group contributes to the compound’s overall stability and reactivity, facilitating its participation in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, halogenation, or functional groups.

Positional Isomers

1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine

- Molecular Formula: C₁₁H₁₆FNO

- Molecular Weight : 197.25 g/mol

- Key Differences: Methoxy group at the 2-position instead of 3-position on the phenyl ring.

1-(3-Methoxyphenyl)-2-methylpropan-2-amine

Halogen-Substituted Analogs

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

- Molecular Formula : C₁₁H₁₆FN

- Molecular Weight : 181.25 g/mol

- Key Differences : Substitutes the 3-methoxy group with a 4-methyl and retains fluorine at the 3-position. The methyl group enhances lipophilicity, while the absence of methoxy reduces polarity .

1-(2,4-Dichlorophenyl)-2-methylpropan-2-amine

Functional Group Variants

3-Fluoro-iso-methcathinone

- Molecular Formula: C₁₀H₁₂FNO

- Molecular Weight : 181.21 g/mol

- Key Differences: Contains a ketone group instead of an amine, forming a cathinone derivative. This modification likely shifts pharmacological activity toward stimulant effects, as seen in other cathinones .

Letermovir (for contrast)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Features |

|---|---|---|---|---|

| 1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine | C₁₁H₁₆FNO | 197.25 | 3-methoxy, 1-fluoro | Amine backbone, fluorinated phenyl |

| 1-Fluoro-1-(2-methoxyphenyl)-2-methylpropan-2-amine | C₁₁H₁₆FNO | 197.25 | 2-methoxy, 1-fluoro | Positional isomer of target compound |

| 1-(3-Methoxyphenyl)-2-methylpropan-2-amine | C₁₁H₁₇NO | 179.26 | 3-methoxy | Non-fluorinated analog |

| 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine | C₁₁H₁₆FN | 181.25 | 3-fluoro, 4-methyl | Methyl enhances lipophilicity |

| 1-(2,4-Dichlorophenyl)-2-methylpropan-2-amine | C₁₀H₁₃Cl₂N | 218.13 | 2,4-dichloro | Halogen-rich, higher molecular weight |

| 3-Fluoro-iso-methcathinone | C₁₀H₁₂FNO | 181.21 | Ketone group, 3-fluoro | Cathinone derivative |

Key Structural and Functional Insights

- Fluorine’s Role : The fluorine atom in the target compound likely enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation, a common feature in fluorinated pharmaceuticals .

- Methoxy Position : The 3-methoxy group may influence receptor binding compared to 2-methoxy analogs, as seen in serotonin receptor ligands where substituent position dictates activity .

- Halogen vs.

Biological Activity

1-Fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of the fluorine atom and the methoxy group significantly influence its chemical properties, binding affinity, and interaction with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 197.25 g/mol. The structure features a fluorine atom attached to the carbon backbone, which is known to enhance lipophilicity and metabolic stability, crucial for drug design.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.25 g/mol |

| Functional Groups | Fluorine, Methoxy |

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. The fluorine atom enhances the compound's binding affinity, potentially modulating the activity of specific molecular targets. Notably, studies have indicated that this compound may interact with neurotransmitter receptors, influencing pathways related to neurotransmission and neuropharmacology.

Pharmacological Studies

Research has demonstrated that compounds similar to this compound exhibit significant pharmacological effects. For instance, dual inhibitors targeting Rho-associated protein kinases (ROCK1 and ROCK2) have been identified through high-throughput screening (HTS) campaigns. The introduction of a methoxy group at the 3-position has been shown to maintain high binding efficiency while increasing selectivity against other kinases .

In Vitro Studies

In vitro studies have revealed that this compound can effectively inhibit certain biological pathways. For example, compounds with similar methoxy substitutions have shown promising results in inhibiting the growth of Leishmania donovani, a parasite responsible for leishmaniasis. These findings suggest that this compound may possess antileishmanial activity through mechanisms involving receptor modulation .

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique properties of this compound. The following table summarizes key differences in biological activity among similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential modulation of neurotransmitter receptors | Presence of fluorine enhances binding affinity |

| 1-(4-Methoxyphenyl)-2-methylpropan-2-amine | Moderate receptor interaction | Lacks fluorine; serves as a comparison |

| 1-(3-Methoxyphenyl)-2-methylpropan-2-amine | Lower binding affinity | No fluorine; different methoxy substitution |

Synthesis Methods

The synthesis of this compound typically involves various fluorination techniques. Common methods include:

- Direct Fluorination : Introduction of the fluorine atom into the amine structure.

- Nucleophilic Substitution : Utilizing suitable precursors to facilitate the incorporation of the fluorine atom.

- Reflux Methods : Employing heat to drive reactions that yield the desired compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-fluoro-1-(3-methoxyphenyl)-2-methylpropan-2-amine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution using a trifluoroacetate salt intermediate, as demonstrated in structurally related amines . Key intermediates should be characterized using NMR (¹H/¹³C) to confirm fluorine incorporation and LC-MS for purity (>98%). X-ray crystallography (as in ) is critical for resolving stereochemical ambiguities in intermediates.

Q. How can researchers assess the physicochemical stability of this compound under varying laboratory conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to extremes of pH (2–12), temperature (4°C, 25°C, 40°C), and humidity (75% RH). Monitor degradation via HPLC-UV and track fluorine retention using ¹⁹F NMR . highlights the necessity of dry, cold storage to minimize hydrolysis.

Q. What analytical techniques are most effective for purity assessment and structural confirmation?

- Methodology : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. Pair this with FT-IR to confirm functional groups (e.g., C-F stretching at ~1100 cm⁻¹). Differential scanning calorimetry (DSC) can identify polymorphic transitions, while GC-MS detects volatile impurities .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity of this fluorinated amine?

- Methodology : Use density functional theory (DFT) to model reaction pathways, focusing on fluorine’s electronegativity and steric effects from the 3-methoxyphenyl group. Tools like Gaussian or ORCA can predict transition states and activation energies. ICReDD’s approach ( ) integrates quantum calculations with experimental feedback to refine conditions (e.g., solvent selection, catalyst use).

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar fluorinated amines?

- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity). For receptor studies, employ radioligand displacement assays with negative controls to account for nonspecific binding. emphasizes rigorous statistical analysis (ANOVA, dose-response curves) to address variability .

Q. How does fluorination at the 1-position influence metabolic stability compared to non-fluorinated analogs?

- Methodology : Conduct in vitro metabolic assays using liver microsomes (human/rat) and track metabolite formation via LC-MS/MS. Compare half-life (t₁/₂) and intrinsic clearance (CLint) with non-fluorinated analogs. Fluorine’s electron-withdrawing effects may reduce cytochrome P450-mediated oxidation, as seen in ’s trifluoromethyl analogs .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodology : Implement continuous-flow reactors to enhance reproducibility and minimize racemization. Monitor reaction kinetics in real-time using inline FT-IR or Raman spectroscopy. ’s reactor design principles (RDF2050112) emphasize mixing efficiency and temperature control for large-scale fluorination .

Methodological Considerations

- Safety Protocols : Always use gloveboxes for moisture-sensitive steps (e.g., handling trifluoroacetate salts) and adhere to ECHA guidelines for fluorinated compound disposal .

- Data Validation : Cross-reference computational predictions (e.g., LogD from ) with experimental partition coefficients using shake-flask assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.